
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple aminium groups and iodide ions, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide typically involves the reaction of a pentane-1,5-diamine derivative with propyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to achieve efficient conversion. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like chloride, bromide, or hydroxide ions can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce tertiary amines.
Scientific Research Applications
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt cell membranes, leading to cell lysis and death. Additionally, the compound can form complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Tetrapropylammonium iodide: Similar in structure but with four propyl groups attached to a single nitrogen atom.
Hexamethylpentane-1,5-bis(aminium) diiodide: Similar backbone but with methyl groups instead of propyl groups.
Uniqueness
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide is unique due to its specific arrangement of propyl groups and the presence of two quaternary ammonium centers. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications.
Properties
CAS No. |
827579-50-0 |
|---|---|
Molecular Formula |
C23H52I2N2 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
tripropyl-[5-(tripropylazaniumyl)pentyl]azanium;diiodide |
InChI |
InChI=1S/C23H52N2.2HI/c1-7-16-24(17-8-2,18-9-3)22-14-13-15-23-25(19-10-4,20-11-5)21-12-6;;/h7-23H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
IADJFCHPTGPQTI-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCCCC[N+](CCC)(CCC)CCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
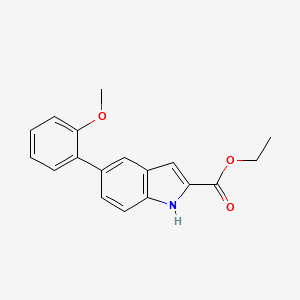

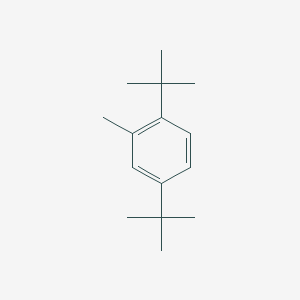
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
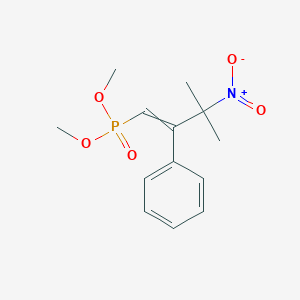
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
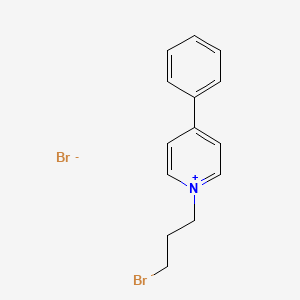
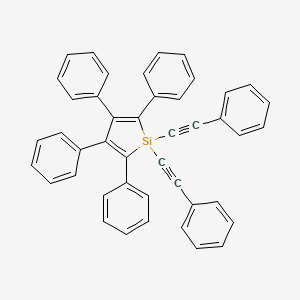
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)
